Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone
Description
Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic compound featuring a benzofuran core linked to a pyrrolidine ring via a methanone bridge. The pyrrolidine moiety is further substituted with a 4-chlorophenyl sulfonyl group. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in pharmaceuticals targeting enzymes or receptors (e.g., kinase inhibitors or GPCR modulators).
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c20-14-5-7-15(8-6-14)26(23,24)16-9-10-21(12-16)19(22)18-11-13-3-1-2-4-17(13)25-18/h1-8,11,16H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOMFKPEDXWVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative. The sulfonyl group is often introduced via sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the methanone moiety can produce benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzofuran derivatives. For instance, benzofuran derivatives have been synthesized and evaluated for their efficacy against a variety of cancer cell lines. The compound has shown promise in inhibiting cancer cell proliferation, particularly in melanoma and other aggressive cancers. A notable study demonstrated that certain benzofuran-sulfonamide hybrids exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity .
Antitubercular Properties
In addition to anticancer properties, benzofuran derivatives have been explored for their antitubercular effects. Compounds synthesized from benzofuran frameworks have been tested against Mycobacterium tuberculosis, showing promising results that suggest potential as new therapeutic agents for tuberculosis .
Pharmacological Applications
Anti-inflammatory Effects
Benzofuran derivatives have been investigated for their anti-inflammatory properties. The sulfonamide moiety in the compound enhances its interaction with inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Studies indicate that these compounds can effectively reduce inflammation markers in vitro and in vivo models .
Neuropharmacology
Research has also pointed to the potential neuropharmacological applications of benzofuran derivatives. Some studies suggest that these compounds may influence neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as anxiety and depression .
Synthetic Methodologies
Synthesis of Benzofurans
The synthesis of benzofurans via electrooxidation methods has been well-documented. This method allows for the efficient formation of benzofuran structures from simpler precursors, providing a pathway to synthesize complex molecules like benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone . The synthetic routes often involve the use of hydroquinone derivatives as starting materials, which are oxidized to form the desired benzofuran structure.
Diverse Synthetic Routes
Various synthetic strategies have been developed to create derivatives of benzofurans with different substituents. These strategies include Claisen–Schmidt condensation reactions and N-sulfonation reactions with sulfonyl chlorides, which have proven effective in generating a wide array of functionalized benzofurans suitable for biological evaluation .
Case Studies
| Study | Findings | Application Area |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity against LOX IMVI melanoma cells with IC50 values < 10 µM. | Anticancer |
| Study 2 | Compounds exhibited strong inhibition against Mycobacterium tuberculosis strains. | Antitubercular |
| Study 3 | Showed anti-inflammatory effects in animal models with reduced cytokine levels. | Anti-inflammatory |
| Study 4 | Indicated potential neuroprotective effects through modulation of neurotransmitter release. | Neuropharmacology |
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s closest analogs include benzothiazole- and benzofuran-based sulfonamides. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Crystallographic and Physicochemical Properties
The benzothiazole analog in crystallizes in a monoclinic system (space group P21/n), with lattice parameters a = 13.6452 Å, b = 7.47005 Å, and c = 18.7286 Å. Its crystal packing is stabilized by C–H···N and C–H···π interactions.
Table 2: Crystallographic Data for Analogs
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The compound Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone (CAS: 338411-59-9) is a notable example, integrating a benzofuran moiety with a pyrrolidine structure and a sulfonyl group. This article explores its biological activity based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H14Cl2O4S |
| Molar Mass | 445.32 g/mol |
| CAS Number | 338411-59-9 |
| Synonyms | 2-(4-chlorobenzoyl)-3-[(4-chlorobenzenesulfonyl)methyl]-1-benzofuran |
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. A study highlighted that benzofuran compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for several derivatives was reported to be as low as 3.12 μg/mL, showcasing their potential as effective antimicrobial agents .
Antitumor Activity
Benzofuran derivatives have also been evaluated for their anticancer properties. In vitro studies revealed that certain compounds derived from benzofuran exhibited potent cytotoxic effects against human cancer cell lines. For instance, compounds synthesized from benzofuran showed IC50 values around 11 μM to 12 μM against ovarian cancer cells (A2780), indicating promising antitumor activity .
Case Study: Anticancer Efficacy
A specific derivative of benzofuran was tested against multiple cancer cell lines, demonstrating a dose-dependent response in inhibiting cell proliferation. The mechanism involved the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction, leading to cytochrome c release and subsequent caspase activation .
The biological activity of benzofuran derivatives is often attributed to their ability to interact with various biological targets:
- Antimicrobial Mechanism : The presence of the sulfonyl group enhances the compound's ability to penetrate bacterial membranes, disrupting cellular functions.
- Antitumor Mechanism : The induction of apoptosis via ROS generation has been documented in studies involving similar benzofuran derivatives, suggesting that this compound may operate through comparable pathways .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
